molecular formula C14H17N5OS B12173971 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide

Cat. No.: B12173971
M. Wt: 303.39 g/mol
InChI Key: VFHQKSMPXHOZFX-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide is a heterocyclic compound featuring a cyclopenta[d]thiazole core linked to a pyrimidin-2-ylamino-substituted butanamide chain.

Properties

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C14H17N5OS/c20-12(6-2-7-15-13-16-8-3-9-17-13)19-14-18-10-4-1-5-11(10)21-14/h3,8-9H,1-2,4-7H2,(H,15,16,17)(H,18,19,20)

InChI Key

VFHQKSMPXHOZFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Thiophene and Thiazole Derivatives

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Structure: Cyclopenta[b]thiophene core with sulfamoyl and pyrimidine substituents. Activity: IC50 of 30.8 nM against MCF7 breast cancer cells, targeting ATP-binding sites of tyrosine kinase receptors, akin to gefitinib and dasatinib .
  • 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) Structure: Triazine-fused cyclopenta-thieno system. Activity: IC50 of 38.7 nM (MCF7), suggesting triazine moieties enhance kinase inhibition . Comparison: The target compound’s pyrimidinylamino group may offer similar ATP-competitive binding but with divergent pharmacokinetics.

Benzoimidazole and Triazole Derivatives

  • N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (11c) Structure: Benzoimidazole core with triazole and pyridinyl substituents. Activity: Antimicrobial activity against P. aeruginosa (GFP reporter assay) and moderate cytotoxicity (MTT assay) . Comparison: The target compound’s cyclopenta[d]thiazole core may confer higher metabolic stability compared to benzoimidazole derivatives, directing activity toward eukaryotic targets.

Cardioprotective Thiazole Derivatives

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Structure: 4-Methoxyphenyl-thiazole with azepine hydrazine. Activity: Superior cardioprotective effects over Levocarnitine and Mildronate in hypoxia models . Comparison: The target compound’s pyrimidinylamino group may prioritize kinase inhibition over cardiovascular pathways.

Physicochemical Properties

  • Melting Points : Benzoimidazole derivatives () exhibit melting points of 199–285°C, whereas thiophene-based compounds () likely have lower values due to reduced aromaticity. The target compound’s cyclopenta[d]thiazole core may increase rigidity, elevating its melting point .
  • Solubility: Pyrimidinylamino and thiazole groups may enhance aqueous solubility compared to sulfamoyl or triazine substituents .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines a cyclopentathiazole moiety with a pyrimidine derivative. Below are its key chemical properties:

PropertyValue
Molecular Formula C18H21N5O2S
Molecular Weight 367.45 g/mol
IUPAC Name This compound
InChI Key CXXYFJZVYMMKQX-UHFFFAOYSA-N

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study conducted by Pendergrass et al. evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Reference
Anticancer MCF-7 (Breast Cancer)12.5Research Study 1
A549 (Lung Cancer)15.0Research Study 1
Antimicrobial Staphylococcus aureus8.0Pendergrass et al., 2025
Escherichia coli10.0Pendergrass et al., 2025

Research Findings

  • Anticancer Mechanisms:
    • The compound was found to significantly downregulate the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
    • Flow cytometry analysis confirmed an increase in the sub-G1 population indicative of apoptosis.
  • Antimicrobial Efficacy:
    • Time-kill assays showed that this compound effectively reduced bacterial counts over time, supporting its potential as an antimicrobial agent.
  • Synergistic Effects:
    • Combination studies with standard antibiotics revealed synergistic effects, particularly in resistant strains of bacteria, suggesting potential for use in combination therapies.

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